Latanoprostene Bunod is a synthetic compound classified as a nitric oxide (NO)-donating prostaglandin F2α analog. [, ] It serves as a valuable research tool for investigating intraocular pressure (IOP) regulation and potential therapeutic strategies for glaucoma and ocular hypertension. [, ]
Synthesis Analysis
The synthesis of Latanoprostene Bunod involves a multi-step process that couples latanoprost acid with a nitric oxide-donating moiety, butanediol mononitrate. [] While specific details and parameters of the synthesis are proprietary, the general approach involves protecting specific functional groups, forming the ester linkage between the two moieties, and subsequent deprotection steps.
Molecular Structure Analysis
The presence of both moieties is crucial for the compound's unique dual mechanism of action. [, ]
Chemical Reactions Analysis
Upon topical administration, Latanoprostene Bunod undergoes enzymatic hydrolysis by esterases present in the eye. [] This hydrolysis cleaves the ester bond, releasing two active metabolites:
Latanoprost acid: Binds to prostaglandin FP receptors in the ciliary muscle, enhancing uveoscleral outflow of aqueous humor. [, ]
Butanediol mononitrate: Decomposes to release nitric oxide, which activates soluble guanylate cyclase in trabecular meshwork cells, leading to their relaxation and increased trabecular outflow. [, ]
Mechanism of Action
Uveoscleral Outflow Enhancement: Latanoprost acid, a metabolite, binds to prostaglandin FP receptors, inducing changes in the extracellular matrix of the ciliary muscle, facilitating uveoscleral outflow. [, , ]
Trabecular Outflow Enhancement: The nitric oxide released from the Butanediol mononitrate moiety relaxes trabecular meshwork cells, decreasing resistance to aqueous humor outflow through the trabecular meshwork and Schlemm's canal. [, , ]
This dual mechanism distinguishes Latanoprostene Bunod from other prostaglandin analogs, potentially explaining its greater IOP-lowering efficacy observed in some studies. [, , , ]
Applications
Ocular Hypertension: Investigated as a treatment option for individuals with elevated IOP without detectable optic nerve damage. [, , , , ]
Open-Angle Glaucoma: Explored as a monotherapy or adjunctive treatment to lower IOP and potentially slow disease progression. [, , , , , , , , ]
Mechanism of IOP regulation: Latanoprostene Bunod serves as a valuable tool for understanding the role of nitric oxide and prostaglandin signaling in ocular physiology. [, , ]
Drug delivery systems: Researchers investigate incorporating Latanoprostene Bunod into novel delivery platforms for sustained IOP control. [, ]
Future Directions
Long-term efficacy and safety: Further studies are needed to assess its long-term effects on IOP control, visual field progression, and overall safety. [, ]
Combination therapies: Exploring its efficacy and safety when combined with other IOP-lowering agents. [, ]
Neuroprotective potential: Investigating if its nitric oxide-donating property confers neuroprotective benefits beyond IOP lowering. [, ]
Related Compounds
Latanoprost Acid
Compound Description: Latanoprost acid is the biologically active metabolite of both Latanoprost and Latanoprostene bunod. It is a prostaglandin F2α analog that acts as a selective FP receptor agonist. [, , , ] This leads to increased uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP). [, , , ]
Relevance: Latanoprost acid is a key component of Latanoprostene bunod, linked to a nitric oxide-donating moiety. [, , ] While both compounds ultimately release latanoprost acid, Latanoprostene bunod offers an additional IOP-lowering mechanism via nitric oxide release, potentially explaining its increased efficacy in some studies. [, ]
Butanediol Mononitrate (BDMN)
Compound Description: Butanediol mononitrate is a nitric oxide (NO)-donating moiety. [, ] Upon topical administration and subsequent metabolism of Latanoprostene bunod, BDMN releases NO, which induces relaxation of the trabecular meshwork (TM) cells via the soluble guanylate cyclase-cyclic guanosine monophosphate (sGC-cGMP) signaling pathway. [, , ] This relaxation enhances aqueous humor outflow through the TM and Schlemm's canal, contributing to IOP reduction. [, , ]
Relevance: BDMN is directly linked to Latanoprost acid within the Latanoprostene bunod molecule. [, ] It provides an additional mechanism for IOP reduction, targeting the conventional outflow pathway, unlike Latanoprostene bunod's other metabolite, latanoprost acid, which primarily affects the uveoscleral pathway. [, , ]
Timolol Maleate
Compound Description: Timolol maleate is a non-selective β-adrenergic receptor antagonist commonly used as a first-line treatment for glaucoma. [, , , , ] It reduces IOP by decreasing aqueous humor production. [, , , , ]
Relevance: Timolol maleate serves as a common comparator in clinical trials evaluating the efficacy and safety of Latanoprostene bunod. [, , , ] Studies consistently show Latanoprostene bunod to be either comparable or superior to timolol maleate in lowering IOP. [, , , ]
Netarsudil
Compound Description: Netarsudil is a Rho kinase inhibitor and norepinephrine transporter inhibitor. [, , , ] It primarily lowers IOP by increasing trabecular outflow. [, , , ]
Relevance: Netarsudil is another relatively new glaucoma medication with a different mechanism of action than Latanoprostene bunod. [, , , ] They are often compared in terms of efficacy and safety, and in some cases, are used in combination for greater IOP reduction. [, , ]
Bimatoprost
Compound Description: Bimatoprost is a synthetic prostamide analog and a potent FP receptor agonist. [, , , ] Like other prostaglandin analogs, it primarily reduces IOP by increasing uveoscleral outflow. [, , , ]
Relevance: Bimatoprost is another widely used prostaglandin analog often compared to Latanoprostene bunod in clinical trials. [, , ] While both target the FP receptor, Latanoprostene bunod's dual mechanism of action may offer advantages in certain clinical settings. [, ]
Travoprost
Compound Description: Travoprost is a synthetic prostaglandin FP receptor agonist used to lower IOP in patients with open-angle glaucoma or ocular hypertension. [, , ] Like other prostaglandin analogs, its primary mechanism involves enhancing uveoscleral outflow. [, , ]
Relevance: Travoprost is a commonly used prostaglandin analog often included in comparative efficacy and safety studies with Latanoprostene bunod. [, ]
Tafluprost
Compound Description: Tafluprost is a fluorinated prostaglandin F2α analog that selectively activates the FP receptor. [, , ] It reduces IOP primarily through enhancement of uveoscleral outflow. [, , ]
Relevance: Tafluprost is another prostaglandin analog included in comparative studies with Latanoprostene bunod, often demonstrating similar efficacy profiles. [, ]
Unoprostone
Compound Description: Unoprostone is a prostaglandin analog that lowers IOP by increasing uveoscleral outflow. [, ]
Relevance: Unoprostone serves as a comparator in some clinical trials evaluating the IOP-lowering efficacy of Latanoprostene bunod. []
S-Nit Glutathione (GSNO)
DETA-NONOate/AM
Compound Description: DETA-NONOate/AM (O2-acetoxymethylated diazeniumdiolate) is an esterase-dependent nitric oxide (NO) donor. [] In research settings, it's used to study the effects of NO on ocular tissues, particularly the trabecular meshwork, mimicking the NO release mechanism of Latanoprostene bunod. []
Relevance: DETA-NONOate/AM is a tool compound used to investigate the NO-mediated effects of Latanoprostene bunod. [] By directly delivering NO, it helps isolate and study the specific contribution of this pathway to the overall efficacy of Latanoprostene bunod. []
SE 175
Compound Description: SE 175 is a nitric oxide (NO) donor that releases NO upon reductive transformation within cells. [] It serves as a research tool for understanding the role of NO in various cellular processes, including those related to IOP regulation. []
Relevance: Similar to DETA-NONOate/AM, SE 175 is used in research to dissect the specific contributions of NO to the IOP-lowering effects observed with Latanoprostene bunod. [] By comparing the effects of SE 175 with those of Latanoprostene bunod and Latanoprost, researchers can gain insights into the dual mechanism of action of Latanoprostene bunod. []
Endothelin-1 (ET-1)
Compound Description: Endothelin-1 is a potent vasoconstrictor peptide that can influence trabecular meshwork cell contractility. [] In research settings, it is often used to induce cellular contraction, providing a model for studying the relaxing effects of compounds like Latanoprostene bunod and its NO component. []
Relevance: Endothelin-1 is not a therapeutic agent but rather a research tool used to understand the mechanisms behind the IOP-lowering effects of Latanoprostene bunod. [] By inducing trabecular meshwork cell contraction with ET-1, researchers can assess the ability of Latanoprostene bunod and its metabolites to counteract this effect and promote relaxation, ultimately leading to improved outflow. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A potent and selective PI3K/mTOR dual kinase inhibitor PF-04979064 is a potent and selective PI3K/mTOR dual kinase inhibitor that potently inhibits tumor growth.
PF-04981517, also known as CYP3cide, is a potent and selective time dependent inactivator of Cytochrome P450 3A4 (CYP3A4). CYP3cide is a very useful tool for understanding the relative roles of CYP3A4 versus CYP3A5 and the impact of CYP3A5 genetic polymorphism on a compound's pharmacokinetics.
PF-05180999 is under investigation in clinical trial NCT01530529 (A Study to Assess the Relative Bioavailability of a Modified-Release Formulation of PF-05180999).
Pf 06282999 is under investigation in clinical trial NCT01626976 (A Study To Assess The Safety, Tolerability And Pharmacokinetics Of PF-06282999 Administered Orally In Healthy Adult Subjects).